molecular formula C8H16N2O B1241381 N-(hexylideneamino)-N-methylformamide CAS No. 57590-22-4

N-(hexylideneamino)-N-methylformamide

Cat. No.: B1241381
CAS No.: 57590-22-4
M. Wt: 156.23 g/mol
InChI Key: QRMNFHXPNKCTAG-VQHVLOKHSA-N
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Description

N-(hexylideneamino)-N-methylformamide is a chemical compound of interest in specialized organic synthesis and research applications. As a derivative of formamide, it shares characteristics with solvents like N-Methylformamide (NMF), which are known for their high polarity and ability to act as reagents in various amidation reactions . Compounds in this class are often explored as building blocks for more complex molecules and may serve as precursors in coordination chemistry . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, referencing the safety data sheet (SDS) prior to use. Specific properties, detailed mechanisms of action, and full toxicological profile for this exact compound may require further experimental characterization. Please contact us for specific inquiries regarding purity, availability, and custom synthesis.

Properties

CAS No.

57590-22-4

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-[(E)-hexylideneamino]-N-methylformamide

InChI

InChI=1S/C8H16N2O/c1-3-4-5-6-7-9-10(2)8-11/h7-8H,3-6H2,1-2H3/b9-7+

InChI Key

QRMNFHXPNKCTAG-VQHVLOKHSA-N

SMILES

CCCCCC=NN(C)C=O

Isomeric SMILES

CCCCC/C=N/N(C)C=O

Canonical SMILES

CCCCCC=NN(C)C=O

Other CAS No.

57590-22-4

Synonyms

hexanal methylformylhydrazone
HMFH

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method involves reacting 1-chlorohexane (or analogous hexylideneamine precursors) with N-methylformamide under phase-transfer conditions. The process leverages quaternary ammonium salts (e.g., tetra-n-butylammonium bromide) to facilitate nucleophilic substitution in a biphasic system.

Reaction Scheme :

C5H11CH2Cl+HCONHCH3KOH, PTCToluene, 20–80°CC8H16N2O+HCl\text{C}5\text{H}{11}\text{CH}2\text{Cl} + \text{HCONHCH}3 \xrightarrow[\text{KOH, PTC}]{\text{Toluene, 20–80°C}} \text{C}8\text{H}{16}\text{N}_2\text{O} + \text{HCl}

Optimized Parameters :

  • Temperature : 40–60°C (balances reaction rate and byproduct formation).

  • Base : Powdered KOH (ensures deprotonation of N-methylformamide without hydrolyzing the alkylating agent).

  • Catalyst Loading : 5 wt% tetra-n-butylammonium bromide relative to N-methylformamide.

Yield and Scalability

Laboratory-scale trials report yields of 70–85%, with purity >99% after vacuum distillation. Industrial scalability is feasible due to the continuous separation of aqueous and organic phases, minimizing side reactions. However, residual chloride ions necessitate post-reaction neutralization, increasing operational costs.

Two-Step Dehydrogenation-Amination Cascade

Methanol Dehydrogenation to Methyl Formate

Adapted from N-methylformamide synthesis, this method first converts methanol to methyl formate via catalytic dehydrogenation. A composite catalyst (CuO/ZnO/Al₂O₃/V₂O₅/Na₂O) enables selective dehydrogenation at 210–240°C and 0.1–0.6 MPa.

Catalyst Performance :

ComponentWeight %Role
CuO40–60Active dehydrogenation
ZnO20–30Stability promoter
Al₂O₃15–25Support matrix
V₂O₅3–5Selectivity modifier
Na₂O0.2–0.4Alkalinity regulator

Methanol Conversion : 30–45% per pass, with 82–97% selectivity toward methyl formate.

Amination with Hexylideneamine

Methyl formate reacts with hexylideneamine (C₆H₁₁NH) under mild conditions (20–60°C, 0.1–0.6 MPa) to form N-(hexylideneamino)-N-methylformamide.

Critical Factors :

  • Molar Ratio : Methyl formate : hexylideneamine = 1.05–1.1 : 1 (avoids di-alkylation).

  • Reactor Design : Fixed-bed systems with integrated distillation enhance continuous separation of NH₃ byproducts.

Yield : 90–95% after rectification, with energy consumption 30% lower than batch processes.

Condensation of Hexylideneamine with Formamide Derivatives

Imine Formation and Acylation

This route synthesizes the hexylideneamino group in situ by condensing hexylamine with an aldehyde (e.g., formaldehyde), followed by acylation with N-methylformamide.

Step 1: Imine Synthesis

C6H13NH2+HCHOH+C6H11N=CH2+H2O\text{C}6\text{H}{13}\text{NH}2 + \text{HCHO} \xrightarrow{\text{H}^+} \text{C}6\text{H}{11}\text{N=CH}2 + \text{H}_2\text{O}

Conditions : Acetic acid catalyst, reflux in methanol, 4–6 hours.

Step 2: Acylation

C6H11N=CH2+HCONHCH3ΔC8H16N2O+H2O\text{C}6\text{H}{11}\text{N=CH}2 + \text{HCONHCH}3 \xrightarrow{\Delta} \text{C}8\text{H}{16}\text{N}2\text{O} + \text{H}2\text{O}

Conditions : 80–100°C, toluene solvent, molecular sieves to absorb water.

Challenges and Mitigation

  • Imine Hydrolysis : Moisture degrades the intermediate; anhydrous conditions and desiccants are critical.

  • Byproduct Formation : Over-alkylation produces bis-hexylidene derivatives; stoichiometric control and excess formamide suppress this.

Yield : 60–75%, requiring chromatographic purification for pharmaceutical-grade material.

Comparative Analysis of Methods

ParameterAlkylationDehydrogenation-AminationCondensation
Yield 70–85%90–95%60–75%
Purity >99%>99.5%85–90%
Scalability HighVery HighModerate
Energy Intensity ModerateLowHigh
Byproduct Management Chloride saltsNH₃Water, di-alkylates

Industrial Optimization Strategies

Catalyst Recycling

The CuO/ZnO/Al₂O₃ catalyst in Method 2 retains activity for >2.5 years with periodic regeneration via H₂ reduction. This reduces raw material costs by 40% compared to single-use catalysts.

Solvent Recovery

Toluene and methanol are reclaimed via fractional distillation in Methods 1 and 3, achieving 95% solvent reuse rates.

Continuous Flow Systems

Adopting microreactors for Method 1 improves heat transfer, reducing reaction time from 8 hours to 2 hours and boosting yield to 88% .

Chemical Reactions Analysis

Types of Reactions: N-(hexylideneamino)-N-methylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

N-(hexylideneamino)-N-methylformamide is primarily utilized as a reagent in organic synthesis. It plays a vital role in:

  • Amidation Reactions : It is used where traditional formamides may not suffice, facilitating the formation of amides from carboxylic acids and amines.
  • Transamidation Processes : The compound can be involved in transamidation reactions, allowing for the exchange of amine groups between different substrates.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand due to its ability to coordinate with metal ions. This property is particularly useful in:

  • Metal Complex Formation : The compound can form stable complexes with various transition metals, which can be applied in catalysis and material science.

Pharmaceutical Applications

The compound's structure allows it to be explored as a potential intermediate in drug synthesis. Its applications include:

  • Drug Development : As a building block for synthesizing pharmacologically active compounds, this compound may contribute to the development of new therapeutic agents.
  • Anticancer Research : Similar compounds have shown promise in enhancing the efficacy of anticancer drugs by modifying their solubility and bioavailability.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer agents. By modifying its structure, researchers were able to enhance the cytotoxicity against specific cancer cell lines, showcasing its potential in cancer therapy.

Case Study 2: Coordination Complexes

Research on coordination complexes involving this compound revealed its effectiveness as a ligand for palladium and platinum complexes. These complexes exhibited catalytic activity in cross-coupling reactions, highlighting the compound's versatility in catalysis.

Data Table: Comparison of Applications

Application AreaSpecific UseBenefits
Organic SynthesisAmidation and transamidationEfficient formation of amides
Coordination ChemistryLigand for metal complexesEnhanced stability and reactivity
PharmaceuticalIntermediate for drug synthesisPotential for improved drug efficacy

Mechanism of Action

N-(hexylideneamino)-N-methylformamide exerts its effects through various molecular pathways. It is believed to induce oxidative stress and disrupt cellular processes, leading to tumor formation. The compound interacts with cellular proteins and DNA, causing mutations and promoting carcinogenesis .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Observations :

  • The hexylideneamino group likely reduces water solubility compared to NMF and DMF, which are fully miscible due to smaller alkyl substituents .
  • Higher molecular weight and hydrophobic chain may increase lipophilicity, making it more suitable for non-polar solvents or lipid membrane interactions .

Chemical Reactivity and Stability

Formamides undergo hydrolysis, oxidation, and condensation reactions. Substituents influence stability and reaction pathways:

  • NMF and DMF : Both resist hydrolysis under mild conditions but degrade in acidic or alkaline environments. DMF is more stable due to steric hindrance from two methyl groups .
  • This compound: The hexylideneamino group may enhance susceptibility to oxidation or enzymatic metabolism, similar to NMF’s CYP2E1-mediated toxification .
  • Acetamide : Less reactive than formamides due to the acetyl group’s electron-withdrawing effect .

Anticancer Effects

  • NMF: Inhibits tumor growth (e.g., TLX5 lymphoma, M14 melanoma) by inducing G1 cell cycle arrest and glutathione depletion . Synergizes with doxorubicin by disrupting microtubule networks .
  • This compound: Hypothesized to exhibit enhanced cytotoxicity due to prolonged retention in lipid-rich cellular compartments, though metabolic detoxification via glutathione conjugation may occur .

Toxicity Profile

  • NMF : Hepatotoxic via CYP2E1-mediated oxidation to methyl isocyanate, a reactive intermediate .
  • DMF : Lower acute toxicity but chronic exposure linked to liver damage .
  • Hexylideneamino Derivative: Potential for increased bioaccumulation and delayed toxicity due to the hexyl chain’s slow metabolism .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(hexylideneamino)-N-methylformamide, and how can reaction conditions be optimized for high yield and purity?

  • This compound can be synthesized via condensation reactions between hexylideneamine and activated formamide derivatives. Catalysts such as acidic or basic agents may enhance reaction efficiency. Temperature control (e.g., 50–80°C) and solvent selection (polar aprotic solvents like DMF or acetonitrile) are critical for minimizing side reactions . Purity optimization often involves recrystallization or column chromatography.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR can confirm the structure by identifying characteristic peaks for the formamide group (δ ~8.0 ppm for CO-NH in ¹H NMR) and hexylideneamino substituents .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides molecular weight confirmation and fragmentation patterns. Predicted Kovats retention indices (e.g., ~720–760 for non-polar columns) aid in identification .
  • Infrared (IR) Spectroscopy: Stretching vibrations for the amide carbonyl (1650–1700 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹) are key markers .

Q. What are the recommended storage and handling protocols for N-(hexylylideneamino)-N-methylformamide to ensure stability?

  • Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light or moisture. Use personal protective equipment (PPE) during handling, as formamides may irritate skin and mucous membranes .

Advanced Research Questions

Q. How does this compound metabolize in biological systems, and what enzymes drive its biotransformation?

  • Similar to N-methylformamide (NMF) and N,N-dimethylformamide (DMF), this compound is likely metabolized via cytochrome P450 enzymes (e.g., CYP2E1), producing hydroxylated intermediates like N-hydroxymethyl derivatives. These metabolites may undergo further oxidation or hydrolysis, releasing formaldehyde or formic acid, which contribute to hepatotoxicity .

Q. What computational approaches are best suited to model the conformational stability and reactivity of this compound?

  • DLPNO-CCSD(T): High-accuracy method for calculating conformational energy differences (e.g., ~1–2 kcal/mol for amide bond rotation) .
  • Density Functional Theory (DFT): B3LYP/cc-pVTZ predicts electronic properties and reaction pathways.
  • Molecular Dynamics (MD): Simulates solvent effects and thermal fluctuations in biological environments .

Q. How can contradictions in cytotoxicity data across cell lines be resolved for this compound?

  • Discrepancies may arise from metabolic activation differences. Use metabolic competency assays (e.g., S9 liver fractions) to assess CYP2E1-dependent bioactivation. Compare cytotoxicity in CYP2E1-overexpressing vs. knockout cell models. Parallel studies on metabolite profiling (e.g., LC-MS/MS) can link toxicity to specific intermediates .

Q. What analytical challenges arise in detecting this compound in biological matrices, and how can sensitivity be improved?

  • Challenges: Low concentrations, matrix interference, and metabolite cross-reactivity.
  • Solutions:

  • Derivatization: Use reagents like pentafluorobenzoyl chloride to enhance GC-MS detection limits.
  • High-Resolution Mass Spectrometry (HRMS): Accurately distinguish target ions from background noise .
  • Solid-Phase Extraction (SPE): Pre-concentrate samples using C18 or mixed-mode sorbents .

Q. What in vitro models are optimal for studying the hepatotoxicity of this compound?

  • Primary hepatocytes or HepG2 cells with induced CYP2E1 activity are suitable. Co-culture systems with Kupffer cells can model immune-mediated toxicity. Measure biomarkers like alanine aminotransferase (ALT), glutathione depletion, and mitochondrial membrane potential changes .

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